molecular formula C16H14BrNO2 B3327823 p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester CAS No. 389824-76-4

p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester

Cat. No.: B3327823
CAS No.: 389824-76-4
M. Wt: 332.19 g/mol
InChI Key: LUMLPYZEODWONB-UHFFFAOYSA-N
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Description

p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester: is an organic compound that belongs to the class of aminobenzoic acid derivatives This compound is characterized by the presence of a bromobenzylidene group attached to the para position of the aminobenzoic acid moiety, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester typically involves the condensation of m-bromobenzaldehyde with p-aminobenzoic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to facilitate the formation of the Schiff base.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow synthesis techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzylidene group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it into the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Amino derivatives resulting from the reduction of the Schiff base.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester can be used as a probe to study enzyme interactions and binding affinities due to its structural resemblance to certain biological molecules.

Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester involves its interaction with specific molecular targets. The Schiff base linkage and the bromobenzylidene group play crucial roles in its reactivity and binding properties. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    p-Aminobenzoic acid ethyl ester: A structurally related compound with similar reactivity but lacking the bromobenzylidene group.

    m-Bromobenzylidene derivatives: Compounds with similar bromobenzylidene groups but different functional groups attached to the aromatic ring.

Uniqueness: The presence of both the bromobenzylidene group and the Schiff base linkage in p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester makes it unique compared to other aminobenzoic acid derivatives. This combination of functional groups imparts distinct reactivity and binding properties, allowing for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

ethyl 4-[(3-bromophenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-2-20-16(19)13-6-8-15(9-7-13)18-11-12-4-3-5-14(17)10-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMLPYZEODWONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-amino-benzoic acid ethyl ester (16.5 g, 100 mmol) and 3-bromo-benzaldehyde (18.5 g, 100 mmol) in ethanol (100 mL) was heated to reflux for 2 h. Then the reaction mixture cooled to room temperature. The solvent was removed in vacuo and the residue was washed with ether to afford 4-{[1-(3-bromo-phenyl)-methylidene]-amino}-benzoic acid ethyl ester (20 g, 60%) as a white solid: LC/MS m/e calcd for C16H14BrNO2 M+: 332.2, observed: 332.0, 334.0.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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